Cas no 1261567-69-4 (Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate)

Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate
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- Inchi: 1S/C13H6F5NO3/c1-22-13(21)6-4(2-19-3-5(6)20)7-8(14)10(16)12(18)11(17)9(7)15/h2-3,20H,1H3
- InChI Key: KORMPCNJYWCLOE-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C1C=NC=C(C=1C(=O)OC)O)F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 399
- Topological Polar Surface Area: 59.4
- XLogP3: 3
Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024000911-250mg |
Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate |
1261567-69-4 | 97% | 250mg |
$741.20 | 2023-09-03 | |
Alichem | A024000911-1g |
Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate |
1261567-69-4 | 97% | 1g |
$1629.60 | 2023-09-03 | |
Alichem | A024000911-500mg |
Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate |
1261567-69-4 | 97% | 500mg |
$1009.40 | 2023-09-03 |
Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate
Introduction to Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate (CAS No. 1261567-69-4)
Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate (CAS No. 1261567-69-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various research applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate incorporates a perfluorophenyl group, which is known for its exceptional stability and resistance to chemical degradation. This attribute enhances the compound's suitability for use in environments where high thermal and chemical stability are required. Additionally, the presence of a hydroxyl group and an isonicotinate moiety contributes to its versatility, allowing for further functionalization and derivatization to tailor its properties for specific applications.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their unique physicochemical properties, which can significantly influence the biological activity and pharmacokinetic behavior of molecules. The incorporation of perfluorinated aromatic rings into drug candidates has been shown to improve metabolic stability, enhance lipophilicity, and modulate receptor interactions. These advantages have made fluorinated compounds increasingly popular in medicinal chemistry.
One of the most compelling aspects of Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate is its potential as a building block for more complex molecules. Its rigid structure provides a stable scaffold upon which additional functional groups can be introduced through various synthetic methodologies. This flexibility has been exploited in several research endeavors aimed at creating novel bioactive compounds with enhanced efficacy and reduced side effects.
The synthesis of Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate typically involves multi-step organic reactions, including condensation, hydrolysis, and fluorination processes. The precise control of reaction conditions is crucial to achieving high yields and purity levels. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to optimize the production process and ensure scalability for industrial applications.
Recent studies have highlighted the therapeutic potential of derivatives of isonicotinic acid, a heterocyclic compound that serves as a key scaffold in many pharmaceuticals. The hydroxyl-substituted derivative, in particular, has shown promise in preclinical models as a precursor for drugs targeting various diseases. The perfluorophenyl group further enhances these properties by providing additional metabolic stability and improving oral bioavailability.
The application of computational chemistry and molecular modeling techniques has also played a crucial role in understanding the behavior of Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate. These tools have enabled researchers to predict how the compound interacts with biological targets at the molecular level, providing insights into its potential therapeutic effects. Such simulations are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials.
In conclusion, Methyl 3-hydroxy-5-(perfluorophenyl)isonicotinate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an excellent candidate for further research and development. As our understanding of fluorinated compounds continues to grow, it is likely that this compound will play an increasingly important role in the discovery and design of novel therapeutic agents.
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